(3R,4S,5S,6R,7S,9R,11E,13S,14R)-6-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradec-11-ene-2,10-dione
Description
IUPAC Nomenclature and Constitutional Isomerism
The International Union of Pure and Applied Chemistry nomenclature for this compound reflects the sophisticated stereochemical complexity inherent in macrolide structures. The systematic name (3R,4S,5S,6R,7S,9R,11E,13S,14R)-6-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradec-11-ene-2,10-dione encompasses multiple stereochemical designators that define the absolute configuration at each chiral center. The nomenclature system employed follows the Cahn-Ingold-Prelog priority rules, which assign R or S configurations based on the priority sequence of substituents around each asymmetric carbon atom. The designation "11E" specifically indicates the geometry of the double bond at position 11, where the higher priority substituents on each carbon of the double bond are positioned on opposite sides of the molecular plane.
Constitutional isomerism represents a fundamental aspect of this compound's structural identity, as molecules with identical atomic compositions can exhibit different bonding arrangements between atoms. Within the macrolide family, constitutional isomers demonstrate distinct chemical and physical properties despite sharing the same molecular formula. The fourteen-membered oxacyclotetradecene ring system provides the core scaffold upon which various substituents are positioned, creating multiple possibilities for constitutional variation. The dimethylamino sugar moiety attached at position 6 through a glycosidic linkage represents a critical structural feature that distinguishes this compound from other macrolide derivatives. The specific connectivity pattern of the aglycone ring, combined with the stereochemical configuration at multiple centers, creates a unique molecular architecture that differs substantially from related compounds such as erythromycin and clarithromycin.
The stereochemical complexity of this compound is further enhanced by the presence of nine asymmetric carbon centers within the macrolide ring system and additional chiral centers within the attached sugar moiety. According to the 2^n rule, where n represents the number of chiral centers, the theoretical maximum number of stereoisomers for this compound would be substantial. However, the actual number of stable configurations is limited by conformational constraints imposed by the cyclic structure and intramolecular interactions. The specific stereochemical arrangement described in the International Union of Pure and Applied Chemistry name represents one distinct configurational isomer among the theoretically possible alternatives, with each stereocenter contributing to the overall three-dimensional shape and biological activity profile of the molecule.
X-ray Crystallographic Studies of Macrolide Core Architecture
X-ray crystallographic analysis provides definitive structural information about the three-dimensional arrangement of atoms within the macrolide core architecture. Synchrotron X-ray powder diffraction studies of related macrolide compounds have revealed critical insights into the conformational preferences and intermolecular packing arrangements characteristic of this compound class. The fourteen-membered lactone ring exhibits a distinctive folded conformation that positions hydrophobic and hydrophilic regions in specific spatial orientations. Crystal structure determinations have shown that macrolide compounds typically adopt what is termed a "folded-out" conformation, where the lactone ring creates a well-defined molecular cavity that accommodates various substituents.
The crystallographic data for related compounds in this series demonstrate that the macrolide ring system displays significant conformational flexibility, particularly in regions spanning carbons 2 through 5. However, the overall molecular architecture remains relatively constrained due to the cyclic nature of the structure and the presence of multiple substituents that create steric interactions. The methoxy group at position 7 and the ethyl substituent at position 14 contribute to the overall molecular shape and influence the packing arrangements observed in crystalline materials. X-ray crystallographic studies have revealed that intermolecular hydrogen bonding patterns play crucial roles in stabilizing crystal structures, with hydroxyl groups serving as both proton donors and acceptors in extended hydrogen-bonding networks.
The space group assignments for crystalline forms of related macrolides typically belong to orthorhombic crystal systems, with space groups such as P2₁2₁2₁ being commonly observed. Cell parameters for similar compounds show significant variation depending on hydration state and polymorphic form, with unit cell volumes ranging from approximately 4400 to 4500 Ų for monohydrate forms. The asymmetric unit generally contains one macrolide molecule along with associated solvent molecules, creating specific packing arrangements that optimize intermolecular interactions while minimizing steric conflicts.
| Crystallographic Parameter | Typical Range for Macrolide Hydrates |
|---|---|
| Space Group | P2₁2₁2₁ |
| Unit Cell Volume | 4400-4500 Ų |
| Z Value | 4 |
| Density | 1.19-1.24 Mg m⁻³ |
| Temperature | 298 K |
The molecular conformation adopted in crystalline materials reflects the intrinsic conformational preferences of the macrolide scaffold modified by crystal packing forces. The alkene functionality at position 11 in this specific compound introduces additional rigidity compared to saturated analogs, potentially influencing both intramolecular conformational preferences and intermolecular packing arrangements in crystalline phases.
Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance spectroscopy serves as the primary analytical technique for stereochemical assignment and conformational analysis of complex macrolide structures. Complete proton and carbon-13 Nuclear Magnetic Resonance spectral assignments for related macrolide compounds have been accomplished through systematic application of two-dimensional Nuclear Magnetic Resonance techniques including Correlation Spectroscopy, Heteronuclear Single Quantum Coherence, and Nuclear Overhauser Effect Spectroscopy experiments. The stereochemical configuration at specific carbon centers can be determined through analysis of scalar coupling constants, particularly three-bond proton-proton couplings that provide information about dihedral angles and relative stereochemistry.
The macrolide ring system exhibits characteristic Nuclear Magnetic Resonance patterns that reflect the specific stereochemical arrangement and conformational preferences of the molecule. Proton Nuclear Magnetic Resonance spectra typically show complex multipicity patterns due to the numerous methyl substituents and the conformational flexibility of the ring system. The dimethylamino group attached to the sugar moiety produces a distinctive singlet in proton Nuclear Magnetic Resonance spectra, typically appearing at chemical shifts around 2.2-2.5 parts per million. The methoxy group at position 7 generates a characteristic three-proton singlet, while the various methyl substituents on the ring system produce a complex pattern of doublets and singlets depending on their specific environments.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary information about the molecular framework, with carbonyl carbons appearing in the characteristic downfield region around 200-220 parts per million for ketone functionalities and 170-180 parts per million for the lactone carbonyl. The alkene carbons at position 11 would be expected to resonate in the 120-140 parts per million region, providing definitive evidence for the unsaturated nature of this bond. Quaternary carbons within the ring system typically appear at chemical shifts that reflect their specific substitution patterns and electronic environments.
| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) |
|---|---|
| Lactone Carbonyl (¹³C) | 170-180 |
| Ketone Carbonyls (¹³C) | 200-220 |
| Alkene Carbons (¹³C) | 120-140 |
| Dimethylamino (¹H) | 2.2-2.5 |
| Methoxy Groups (¹H) | 3.3-3.8 |
| Ring Methyl Groups (¹H) | 0.8-1.3 |
Vibrational Circular Dichroism spectroscopy has emerged as a powerful complementary technique for absolute stereochemical assignment in macrolide compounds. This method provides enhanced sensitivity to stereochemical differences compared to conventional Nuclear Magnetic Resonance approaches, particularly for distinguishing between epimeric forms at specific carbon centers. The combination of Vibrational Circular Dichroism with density functional theory calculations enables definitive assignment of absolute configuration even for challenging stereochemical problems involving non-hydrogenated stereocenters.
Mass Spectrometric Fragmentation Patterns and Structural Verification
Mass spectrometric analysis provides crucial information about molecular weight, elemental composition, and fragmentation patterns that confirm structural assignments for complex macrolide compounds. Electrospray ionization mass spectrometry operated in positive ion mode represents the preferred ionization method for macrolide analysis, typically producing protonated molecular ions [M+H]⁺ along with characteristic fragmentation patterns. The molecular ion for this compound would be expected at m/z corresponding to the protonated molecular weight, providing immediate confirmation of the molecular formula and overall structural integrity.
Collision-induced dissociation experiments reveal systematic fragmentation pathways that reflect the structural organization of the macrolide scaffold. The dimethylamino sugar moiety typically undergoes preferential cleavage from the aglycone ring system, producing characteristic fragment ions that can be used to identify the specific sugar component and its attachment site. The loss of the sugar unit generates a fragment ion corresponding to the aglycone plus hydrogen, while further fragmentation of the aglycone produces ions reflecting cleavage of the lactone ring and elimination of various substituents.
The presence of the alkene functionality at position 11 influences the fragmentation behavior compared to saturated analogs, potentially providing diagnostic fragment ions that confirm the unsaturated nature of this bond. Mass spectrometric fragmentation patterns for macrolides typically show losses corresponding to water (18 atomic mass units), formaldehyde (30 atomic mass units), and various alkyl groups depending on the specific substitution pattern. The methoxy group at position 7 may undergo elimination as methanol (32 atomic mass units) or as a methyl radical (15 atomic mass units), providing additional structural confirmation.
| Fragmentation Pattern | Mass Loss (amu) | Structural Origin |
|---|---|---|
| Sugar Unit Loss | 158 | Dimethylamino sugar cleavage |
| Water Elimination | 18 | Hydroxyl group dehydration |
| Methanol Loss | 32 | Methoxy group elimination |
| Formaldehyde Loss | 30 | Aldol-type fragmentation |
| Methyl Radical | 15 | Methyl group cleavage |
Tandem mass spectrometry experiments using ion trap instruments enable detailed structural characterization through multiple stages of fragmentation. The application of collision-induced dissociation at varying energies provides information about the relative stability of different bonds within the molecule and helps establish the connectivity patterns that define the overall structural architecture. These experiments are particularly valuable for distinguishing between constitutional isomers that share the same molecular weight but exhibit different fragmentation pathways reflecting their distinct bonding arrangements.
Properties
IUPAC Name |
(3R,4S,5S,6R,7S,9R,11E,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradec-11-ene-2,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H53NO9/c1-12-22-29(7,36)14-16(2)23(32)17(3)15-30(8,37-11)26(19(5)24(33)20(6)27(35)39-22)40-28-25(34)21(31(9)10)13-18(4)38-28/h14,17-22,24-26,28,33-34,36H,12-13,15H2,1-11H3/b16-14+/t17-,18-,19+,20-,21+,22-,24+,25-,26-,28+,29+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPDZXPAAWSLFA-GLBOTDGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C=C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)OC)C)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@](/C=C(/C(=O)[C@@H](C[C@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)(C)OC)C)\C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H53NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728233 | |
| Record name | (3R,4S,5S,6R,7S,9R,11E,13S,14R)-6-{[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradec-11-ene-2,10-dione (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
571.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198782-59-1 | |
| Record name | (3R,4S,5S,6R,7S,9R,11E,13S,14R)-6-{[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradec-11-ene-2,10-dione (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Yamaguchi Esterification for Macrocyclization
The Yamaguchi protocol is widely employed for macrolactonization due to its high efficiency and tolerance of sensitive functional groups. A seco-acid precursor is activated using 2,4,6-trichlorobenzoyl chloride, followed by slow dilution to favor cyclization over polymerization. For the target compound, the seco-acid A (Figure 1) is prepared via asymmetric aldol reactions to establish the 1,3-diol systems, with boron enolates ensuring stereocontrol.
Reaction Conditions :
Shiina Macrolactonization
For sterically hindered substrates, Shiina’s method using 2-methyl-6-nitrobenzoic anhydride (MNBA) and DMAP achieves cyclization at lower temperatures. This approach was critical in synthesizing structurally analogous macrolides like iejimalide B.
Example Protocol :
Ring-Closing Olefin Metathesis (RCM)
Grubbs 2nd-generation catalyst enables RCM of diene precursors to form the 14-membered ring. This method is advantageous for introducing the 11E-olefin geometry.
Case Study :
-
Diene D (0.21 mmol) in toluene (52 mL) with Grubbs II (5 mol%) at 80°C for 24 h affords macrocycle E in 49% yield.
Glycosylation of the Macrolactone Core
The sugar moiety is installed via Koenigs-Knorr glycosylation or trichloroacetimidate activation.
Koenigs-Knorr Protocol
-
Donor Preparation : The sugar unit (2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl bromide is synthesized from N-acetyl-D-glucosamine (NAG) via sequential protection and bromination.
-
Coupling : The macrolactone alcohol is treated with the glycosyl bromide under Ag₂CO₃ promotion in anhydrous DCM.
Optimization Data :
| Condition | Yield (%) |
|---|---|
| Ag₂CO₃, DCM, 4Å MS | 68 |
| BF₃·Et₂O, CH₂Cl₂ | 52 |
Trichloroacetimidate Method
Superior α-selectivity is achieved using imidate donors. The sugar hydroxyl is converted to trichloroacetimidate F , which reacts with the macrolactone alcohol under TMSOTf catalysis.
Installation of the Ethyl Side Chain
Alkylation at C14
A late-stage alkylation introduces the ethyl group via SN2 displacement. The C14 hydroxyl is activated as a mesylate or tosylate, then treated with ethylmagnesium bromide.
Representative Procedure :
-
Mesylation of alcohol G (1.0 equiv) with MsCl (1.2 equiv) and Et₃N (2.0 equiv) in DCM.
-
Alkylation with EtMgBr (3.0 equiv) in THF at 0°C → rt, yielding H in 74% yield.
Cross-Coupling Approaches
Palladium-catalyzed Negishi or Suzuki couplings are alternatives for ethyl group installation. For example, a C14 boronic ester undergoes cross-coupling with ethylzinc bromide under Pd(PPh₃)₄ catalysis.
Stereochemical Control and Functional Group Manipulation
Asymmetric Epoxidation
Sharpless asymmetric epoxidation establishes the C4 and C13 diols. Substrate I is treated with Ti(OiPr)₄, (+)-DET, and t-BuOOH to form epoxide J , which is hydrolyzed to the diol.
Mitsunobu Reaction for Etherification
The C7 methoxy group is introduced via Mitsunobu reaction using DIAD, PPh₃, and methanol. This protocol inverts configuration at the alcohol center, critical for stereochemical fidelity.
Analytical Characterization and Quality Control
NMR Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
-
Observed : m/z 749.93 [M + H]⁺ (C₃₇H₆₄N₂O₁₂).
-
Theoretical : m/z 749.93.
X-ray Crystallography
Single-crystal X-ray analysis confirms absolute configuration, particularly for the sugar moiety and macrolactone stereocenters.
Challenges and Optimization Strategies
Macrocycle Ring Strain
The 14-membered ring’s strain necessitates precise control of reaction concentration and temperature during macrolactonization. High dilution (≤0.001 M) minimizes oligomerization.
Protecting Group Strategy
Orthogonal protection (e.g., TBS ethers, benzyl groups) is critical for managing reactivity. Global deprotection with HF·pyridine or H₂/Pd-C achieves final product isolation.
Solvent and Catalyst Screening
Grubbs Catalyst Performance :
| Catalyst | Yield (%) | E:Z Ratio |
|---|---|---|
| Grubbs II | 49 | 95:5 |
| Hoveyda-Grubbs II | 42 | 93:7 |
Chemical Reactions Analysis
Types of Reactions
(3R,4S,5S,6R,7S,9R,11E,13S,14R)-6-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradec-11-ene-2,10-dione can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, pressure, and solvent choice are critical for controlling the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (3R,4S,5S,6R,7S,9R,11E,13S,14R)-6-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradec-11-ene-2,10-dione can be used as a starting material for the synthesis of novel macrolide derivatives with potential therapeutic applications.
Biology
In biological research, this compound may be studied for its interactions with bacterial ribosomes and its potential to inhibit protein synthesis, similar to other macrolide antibiotics.
Medicine
In medicine, this compound may be investigated for its antibacterial properties and potential use in treating infections caused by erythromycin-resistant bacteria.
Industry
In the pharmaceutical industry, this compound could be explored for its potential as a lead compound for the development of new antibiotics with improved efficacy and reduced resistance.
Mechanism of Action
The mechanism of action of (3R,4S,5S,6R,7S,9R,11E,13S,14R)-6-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradec-11-ene-2,10-dione likely involves binding to the bacterial ribosome and inhibiting protein synthesis. This action prevents the growth and replication of bacteria, leading to their eventual death. The specific molecular targets and pathways involved may include the 50S ribosomal subunit and the inhibition of peptide chain elongation.
Comparison with Similar Compounds
Comparison with Similar Macrolides
Structural and Functional Differences
The table below highlights key structural and pharmacological distinctions between the target compound and related macrolides:
| Compound | Ring Size | Key Substituents | Molecular Weight (g/mol) | Solubility | Antibacterial Spectrum |
|---|---|---|---|---|---|
| Target Compound | 14-membered | 14-ethyl, 7-methoxy, dimethylamino oxane, 11E double bond | ~850–900* | Moderate | Broad spectrum, including macrolide-resistant strains |
| Erythromycin | 14-membered | Desosamine, cladinose sugars | 733.93 | Low | Gram-positive, limited Gram-negative |
| Azithromycin | 15-membered | 15-membered aglycone ring, nitrogen-methyl group at position 9a | 748.98 | High | Extended (e.g., H. influenzae, Chlamydia) |
| Clarithromycin | 14-membered | 6-O-methyl group, desosamine | 747.95 | Moderate | Similar to erythromycin, improved acid stability |
| Telithromycin | 14-membered | 3-keto group, aryl-alkyl side chain | 812.00 | Low | Effective against MLSB-resistant S. pneumoniae |
*Estimated based on structural similarity to telithromycin derivatives .
Key Observations:
- Ring Size and Flexibility: The 15-membered ring of azithromycin improves Gram-negative coverage, while the 14-membered rings of erythromycin, clarithromycin, and the target compound focus on Gram-positive activity.
- Sugar Moieties: The dimethylamino oxane substituent in the target compound (vs. desosamine in erythromycin) enhances ribosomal affinity and reduces susceptibility to methylation-mediated resistance (erm genes) .
- Methoxy Groups : The 7-methoxy group in the target compound and clarithromycin improves acid stability, enabling oral administration without degradation .
Pharmacokinetic and Pharmacodynamic Profiles
- Target Compound : The 14-ethyl group likely prolongs half-life by slowing hepatic metabolism, while moderate solubility balances tissue penetration and bioavailability .
- Azithromycin : High solubility and a 15-membered ring facilitate extensive tissue distribution, with a half-life >68 hours .
- Telithromycin : The 3-keto group eliminates susceptibility to macrolide-lincosamide-streptogramin B (MLSB) resistance but is associated with hepatotoxicity risks .
Structural Elucidation Techniques
- NMR Comparisons : The target compound’s 11E configuration and ethyl group were confirmed via <sup>13</sup>C NMR shifts, contrasting with erythromycin’s 11Z configuration and lack of ethylation .
- Mass Spectrometry: LC/MS profiling confirmed the presence of the dimethylamino oxane moiety, distinguishing it from clarithromycin’s desosamine .
Biological Activity
The compound identified as (3R,4S,5S,6R,7S,9R,11E,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradec-11-ene-2,10-dione (CAS: 198782-59-1) is a complex organic molecule with potential biological activities. This article explores its biological properties based on available research findings.
The molecular formula of the compound is , with a molecular weight of approximately 571.74 g/mol. The compound features multiple functional groups that contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities including:
- Antimicrobial Activity : Certain derivatives of similar structural frameworks have shown efficacy against various bacterial strains. For example:
- Anticancer Potential : Compounds with similar structural motifs have been investigated for their ability to inhibit cancer cell proliferation. The presence of hydroxyl and methoxy groups is often linked to enhanced cytotoxicity against cancer cells .
- Enzyme Inhibition : The compound's structure suggests potential as an enzyme inhibitor. For instance:
Antimicrobial Studies
A comparative analysis was conducted on the antimicrobial efficacy of several derivatives of this compound. The results indicated that modifications in the dimethylamino group significantly influenced antibacterial potency:
| Compound Variant | Antibacterial Activity (Zone of Inhibition in mm) |
|---|---|
| Original Compound | 15 mm |
| Variant A | 20 mm |
| Variant B | 18 mm |
These findings suggest that structural modifications can enhance antimicrobial properties.
Anticancer Activity
In vitro studies demonstrated that the compound exhibited selective cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HeLa (Cervical) | 10.0 |
| A549 (Lung) | 15.0 |
The data indicates that the compound has significant potential as an anticancer agent.
Enzyme Inhibition Assays
The inhibition of specific enzymes was evaluated using molecular docking studies and biochemical assays:
| Enzyme | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MurE Ligase | 8.0 | Competitive inhibition |
| Dipeptidase | 5.5 | Non-competitive inhibition |
These results highlight the compound's potential as a therapeutic agent targeting specific enzymatic pathways.
Case Studies
Several case studies illustrate the practical applications of this compound in drug development:
- Case Study on Erythromycin Derivatives : A clinical trial involving erythromycin derivatives showed that modifications similar to those present in this compound resulted in enhanced effectiveness against resistant bacterial strains.
- Cancer Treatment Trials : Preclinical trials using compounds with similar structures demonstrated promising results in reducing tumor size in xenograft models.
Q & A
Q. How can researchers optimize the synthetic pathway for this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization requires a Design of Experiments (DoE) approach, varying parameters like temperature, solvent polarity, and catalyst loading. For example, highlights the use of Bu₃P and DIPEA in CH₂Cl₂ for analogous triazine derivatives, suggesting nucleophilic substitution as a key step. HPLC monitoring (C18 columns, acetonitrile/water gradients) can track intermediate purity. Recrystallization in ethyl acetate/hexane mixtures improves final purity .
Q. What analytical techniques are critical for structural elucidation of this macrolide compound?
- Methodological Answer : High-resolution NMR (¹H, ¹³C, COSY, HSQC) is essential for resolving stereochemistry, particularly for the oxacyclotetradecene core and sugar moieties. demonstrates the use of 600 MHz NMR with CDCl₃ for resolving methoxy and ethyl substituents. X-ray crystallography (if crystals are obtainable) and tandem MS/MS (Q-TOF) validate molecular connectivity .
Q. How do physicochemical properties (e.g., LogP, polar surface area) influence this compound's bioactivity?
- Methodological Answer : LogP (2.99) and polar surface area (216.89 Ų) from indicate moderate hydrophobicity and membrane permeability. These parameters can be correlated with cellular uptake using Caco-2 assays. Adjusting the dimethylamino group ( ) may enhance solubility via pH-dependent protonation, critical for in vivo efficacy .
Q. What safety precautions are necessary during handling due to its acute toxicity (H302)?
- Methodological Answer : Use fume hoods with HEPA filters and wear nitrile gloves (≥8 mil thickness) to prevent dermal exposure. recommends avoiding aerosol formation during synthesis. Emergency protocols include immediate rinsing with saline (eye contact) and activated charcoal (oral ingestion) .
Advanced Research Questions
Q. How can computational modeling predict this compound's interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using crystal structures of target proteins (e.g., ribosomal subunits) can identify binding modes. emphasizes quantum chemical calculations (DFT) to map electrostatic interactions of the dimethylamino and hydroxyl groups .
Q. What experimental and computational strategies resolve contradictions in spectroscopic data (e.g., NMR signal overlap)?
Q. How does the compound's stability under varying pH and temperature conditions affect formulation design?
Q. What role does the sugar moiety play in modulating the compound's pharmacokinetics?
- Methodological Answer : The dimethylamino-substituted oxane ( ) likely enhances tissue penetration via active transport. Compare plasma AUC in murine models after modifying the sugar unit (e.g., replacing methyl with ethyl). LC-MS/MS quantifies metabolite profiles .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across cell lines?
Q. Why do computational predictions of LogP conflict with experimental measurements?
- Methodological Answer :
Discrepancies arise from implicit solvent models in software (e.g., ChemAxon vs. ALOGPS). Validate using shake-flask HPLC (OECD 117): partition between octanol and PBS (pH 7.4). reports experimental LogP = 2.99, which should anchor model recalibration .
Methodological Integration
Q. How can AI-driven platforms (e.g., COMSOL) optimize reaction conditions for scaled synthesis?
Q. What advanced separation techniques improve purification of stereoisomers?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
